Ethyl (S)-1-aminoindane-4-carboxylate
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-8(10)6-7-11(9)13/h3-5,11H,2,6-7,13H2,1H3/t11-/m0/s1 |
InChI Key |
OROTZTHHTIVNPQ-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC2=C1CC[C@@H]2N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from a suitable precursor such as a substituted benzene derivative.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Esterification: The carboxylic acid group on the indene ring is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (S)-1-aminoindane-4-carboxylate is a chiral compound belonging to the class of aminoindanes, characterized by an indane ring structure with an amino group and a carboxylate ester. It is a valuable intermediate in synthesizing pharmaceutical agents because it can act as a chiral building block. The ethyl ester group enhances its solubility and reactivity, making it particularly useful in pharmaceutical applications.
Pharmaceutical Applications
this compound serves as a key intermediate in synthesizing various pharmaceutical agents. It is used in the preparation of Rasagiline, and the present invention also relates to N- (2 , 3-dihydro-lH-inden-l-yl) -2 , 3-dihydro-lH-inden-l-imine and both its enantiomeric forms, i.e. (R) -N- (2 , 3-dihydro-lH-inden-l-yl) -2 , 3- dihydro-lH-inden-l-imine and (S) -N- (2 , 3-dihydro-lH-inden-l-yl) -2,3- dihydro-lH-inden-l-imine, their preparation, as well as their use for the preparation of 1-aminoindane, rasagiline and in the process of racemization of (S) -1-aminoindane . Moreover, the present invention relates to a process for preparing rasagiline using racemization of (S) -1-aminoindane .
Synthesis
The synthesis of this compound can be achieved through several methods: Route A relates to the resolution of a racemic amine via an N-acylation in the presence of a biocatalyst as key step, preferably in the presence of a hydrolase, preferably selected from a lipase, esterase or protease . Most preferably a lipase is used as a biocatalyst . Route B relates to the resolution of a racemic mixture or an enantiomerically-enriched mixture of a suitable amide via an enantioselective hydrolysis . Routes C and D the direct asymmetric reductive amination of a 4- substituted 1-indanone as described above is provided, involving either transaminases (route C) or amine dehydrogenases (route D) as the catalysts .
Comparison with Similar Compounds
this compound stands out due to its specific combination of functional groups that provide unique reactivity and biological activity compared to similar compounds. Its ethyl ester enhances solubility and bioavailability, making it particularly useful in pharmaceutical applications.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Aminoindane | Indane structure with amino group | Basic structure without carboxylate functionality |
| Ethyl 4-Amino-2-methylphenylacetate | Ethyl ester and aromatic substitution | Different aromatic substitution affecting activity |
| 4-Cyano-1-aminoindane | Cyano group at position 4 | Potentially different biological activity profile |
| 1-Aminoindane-2-carboxylic acid | Carboxylic acid instead of ester | More polar, potentially differing solubility |
Mechanism of Action
The mechanism by which ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Notes:
- The ethyl ester group may improve lipid solubility compared to the methyl ester in (S)-Methyl 4-(1-aminoethyl)benzoate, influencing pharmacokinetics.
Physicochemical Properties
Notes:
Q & A
Q. What are the optimal synthetic routes for Ethyl (S)-1-aminoindane-4-carboxylate, and how can enantiomeric purity be ensured?
The synthesis typically involves multi-step organic reactions, including chiral resolution via enzymatic or chemical methods. For example, asymmetric hydrogenation or kinetic resolution using chiral catalysts can achieve high enantiomeric excess (ee). Analytical techniques like chiral HPLC or polarimetry are critical for verifying purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures, particularly for resolving chiral centers .
- NMR : 2D NOESY or COSY experiments help confirm spatial arrangements, while and NMR validate functional groups.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How does the indane core influence the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies using HPLC-UV can track degradation products. The indane scaffold’s rigidity may reduce hydrolytic susceptibility compared to flexible analogs, but ester groups remain pH-sensitive. Buffer systems (e.g., phosphate at pH 7.4) simulate physiological conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Dose-response validation : Reproduce assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to isolate target-specific effects.
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Statistical rigor : Apply ANOVA or Bayesian modeling to assess inter-assay variability .
Q. How can computational modeling predict the stereochemical impact of this compound on target binding?
- Docking simulations : Software like AutoDock Vina or Schrödinger Suite models interactions with chiral-sensitive targets (e.g., enzymes or GPCRs).
- MD simulations : Analyze conformational stability of the (S)-enantiomer in binding pockets over nanosecond timescales .
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods assess electronic effects on binding affinity .
Q. What methodologies validate the puckering conformation of the indane ring in solid-state vs. solution-phase studies?
- Cremer-Pople parameters : Quantify ring puckering amplitude () and phase angle () from crystallographic data .
- NMR coupling constants : values correlate with dihedral angles to infer solution-phase conformation .
- DFT calculations : Compare experimental data with optimized geometries at the B3LYP/6-31G* level .
Q. How do isotopic labeling studies (e.g., , ) elucidate metabolic pathways of this compound?
- Tracer experiments : Administer -labeled compound in vitro/in vivo and track incorporation into metabolites via NMR or LC-MS.
- Kinetic isotope effects : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps in metabolism .
Data Analysis and Validation
Q. How should researchers address outliers in crystallographic refinement for this compound?
- SHELXL constraints : Apply restraints to bond lengths/angles if disorder is observed.
- R monitoring : Ensure cross-validation during refinement to prevent overfitting .
- Twinned data : Use SHELXD for structure solution in cases of twinning .
Q. What statistical frameworks are recommended for dose-response studies in preclinical models?
- Four-parameter logistic model : Fit sigmoidal curves to calculate EC/IC values with 95% confidence intervals.
- Bootstrap resampling : Assess robustness of potency estimates in small-sample studies .
Methodological Resources
- Crystallography : SHELX programs (SHELXL, SHELXD) for structure refinement and validation .
- Data Reporting : Follow IUPAC guidelines for chemical nomenclature and SI units in publications .
- Ethical Compliance : Adhere to institutional protocols for handling bioactive compounds, particularly those with unapproved therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
